![molecular formula C10H16ClN B3119056 (1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride CAS No. 2459439-16-6](/img/structure/B3119056.png)
(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride
Overview
Description
(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride, also known as 1-ethyl-4-phenyl-1-piperazine hydrochloride (Et-PEPCH), is an organic compound with a molecular formula of C10H17ClN2. It is a white crystalline powder with a melting point of approximately 178-180°C and a boiling point of approximately 194-196°C. Et-PEPCH is a member of the piperazine family and has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-1-(4-Ethylphenyl)ethanamine hydrochloride, also known as (1S)-1-(4-ethylphenyl)ethanamine;hydrochloride or (1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride:
Neurotransmitter Studies
(S)-1-(4-Ethylphenyl)ethanamine hydrochloride is often used in research focused on neurotransmitter systems. Its structural similarity to phenethylamines allows it to act as a model compound for studying the mechanisms of neurotransmitter release, uptake, and receptor binding. This can help in understanding the roles of various neurotransmitters in brain function and behavior .
Pharmacological Research
This compound is valuable in pharmacological studies aimed at developing new therapeutic agents. Researchers use it to investigate the pharmacodynamics and pharmacokinetics of related compounds, which can lead to the discovery of new drugs for treating neurological and psychiatric disorders .
Behavioral Science
In behavioral science, (S)-1-(4-Ethylphenyl)ethanamine hydrochloride is used to study the effects of psychoactive substances on behavior. It helps in understanding how changes in brain chemistry can influence behavior, which is crucial for developing treatments for mental health conditions such as anxiety and depression .
Toxicology
The compound is also used in toxicological studies to assess the safety and potential side effects of new drugs. By understanding its toxicological profile, researchers can predict the safety of similar compounds and develop safer therapeutic agents .
Metabolic Pathway Analysis
Researchers use (S)-1-(4-Ethylphenyl)ethanamine hydrochloride to study metabolic pathways in the body. This includes understanding how the compound is metabolized and identifying the enzymes involved. Such studies are essential for predicting drug interactions and optimizing drug design .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a useful intermediate in the development of new chemical entities with potential therapeutic applications .
Enzyme Inhibition Research
(S)-1-(4-Ethylphenyl)ethanamine hydrochloride is employed in studies focused on enzyme inhibition. Researchers use it to identify and characterize enzymes that interact with the compound, which can lead to the development of enzyme inhibitors as potential therapeutic agents.
These applications highlight the versatility and importance of (S)-1-(4-Ethylphenyl)ethanamine hydrochloride in scientific research, particularly in the fields of neuroscience, pharmacology, and synthetic chemistry.
If you have any specific questions or need further details on any of these applications, feel free to ask!
properties
IUPAC Name |
(1S)-1-(4-ethylphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCRPRAEAGOHX-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.